

Introduction: The Critical Role of Regorafenib-d3 in Bioanalysis

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Compound of Interest

Compound Name: *Regorafenib-d3*

Cat. No.: *B565811*

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Regorafenib-d3 is the stable isotope-labeled (SIL) counterpart of Regorafenib, a multi-kinase inhibitor used in cancer therapy.[1][2] In the realm of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, **Regorafenib-d3** serves as an indispensable internal standard for quantification by mass spectrometry (GC-MS or LC-MS).[3][4][5] Its utility is predicated on the assumption that it behaves identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization, yet is distinguishable by its higher mass.[6][7]

The integrity of any quantitative assay hinges on the stability of this internal standard. Both chemical degradation and isotopic exchange can compromise the accuracy and reproducibility of experimental results.[6][8] This guide provides a comprehensive framework for understanding, controlling, and verifying the stability of **Regorafenib-d3**, ensuring its reliable performance in a research and development setting. While the deuterium substitution on the N-methyl group is in a chemically stable, non-exchangeable position, the overall molecule remains susceptible to environmental factors that can induce chemical degradation.[6][9]

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of **Regorafenib-d3** is essential for its proper handling and use.

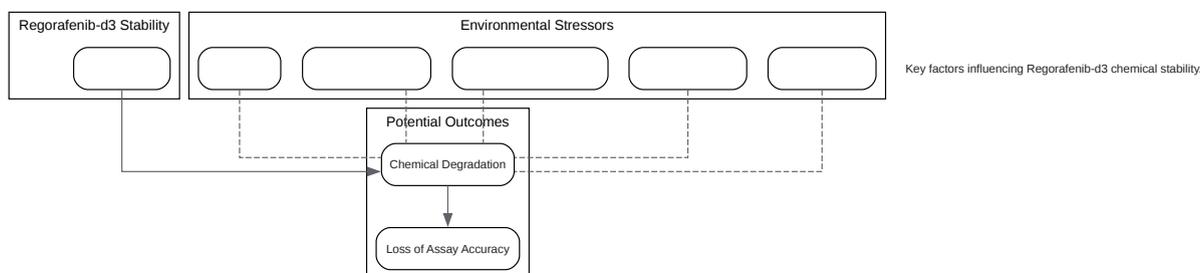
Property	Data	Source(s)
IUPAC Name	4-[4-[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-d3)-2-pyridinecarboxamide	[3]
CAS Number	1255386-16-3	[3][10]
Molecular Formula	C ₂₁ H ₁₂ D ₃ ClF ₄ N ₄ O ₃	[3][10]
Formula Weight	485.83 g/mol	[3]
Appearance	Crystalline solid	[11]
Purity (Typical)	≥98% (Chemical); ≥99% deuterated forms	[3][12]
Primary Application	Internal standard for the quantification of Regorafenib	[4][5]

Principles of Stability: Chemical Integrity and Isotopic Purity

The stability of **Regorafenib-d3** is a dual concept encompassing both its molecular structure and its isotopic label.

- **Chemical Degradation:** This involves the breakdown of the Regorafenib molecule into other chemical species (degradants). Studies on the parent compound, Regorafenib, have shown it is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions.[9] It is, however, relatively stable under thermal and photolytic stress.[9] [13] Key environmental factors to control are:
 - **Temperature:** Elevated temperatures accelerate reaction rates, leading to faster degradation.
 - **Moisture/Humidity:** Regorafenib is sensitive to humidity.[13] Water can act as a reactant in hydrolysis reactions, which is a key degradation pathway for this molecule.[9]

- pH: The amide and urea linkages in the Regorafenib structure are susceptible to hydrolysis under both acidic and basic conditions.[9]
- Oxygen: The presence of oxygen can promote oxidative degradation.
- Light: While the parent compound is considered stable upon exposure to light, it is still best practice to protect it from light to prevent any potential photolytic degradation.[13]
- Isotopic Exchange: This refers to the potential for the deuterium atoms to exchange with protium (¹H) from the environment (e.g., from solvents). For **Regorafenib-d3**, the deuterium atoms are located on the N-methyl group. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond and is not prone to exchange under typical analytical and storage conditions.[14][15] This ensures the isotopic integrity of the standard, which is critical for mass spectrometric analysis.[6]



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Key factors influencing **Regorafenib-d3** chemical stability.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the integrity of **Regorafenib-d3**.

Storage of Solid Compound

The solid form of **Regorafenib-d3** is the most stable and is preferred for long-term storage.

Condition	Recommendation	Rationale	Source(s)
Long-Term Storage	≤ -20°C in a freezer.	Minimizes thermal degradation, ensuring stability for years (≥4 years reported).	[11][12]
Short-Term Storage	2-8°C in a refrigerator.	Suitable for material that will be used in the near term.	[3]
Container	Original, tightly closed vial.	Protects from moisture and atmospheric contaminants.	[3][16][17]
Atmosphere	Store under an inert atmosphere (e.g., Argon) if repeatedly opened and closed.	Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.	
Light Exposure	Store in the dark (e.g., in its original box or an amber vial).	Prevents potential photolytic degradation.	[13]

Handling of Solutions

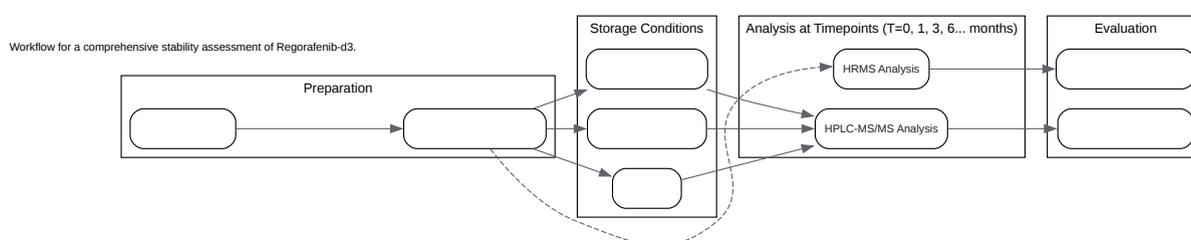
Regorafenib-d3 is significantly less stable in solution. Therefore, solution handling requires meticulous care.

- Solvent Selection: Regorafenib is soluble in organic solvents like DMSO and DMF (approx. 30 mg/mL) and to a lesser extent in ethanol (approx. 14 mg/mL).[11][12]
- Stock Solutions:

- Prepare stock solutions by dissolving the solid in a suitable anhydrous organic solvent (e.g., DMSO, DMF).[11]
- Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.[11]
- Store stock solutions at -20°C or below.
- Working Solutions:
 - It is highly recommended to prepare fresh working solutions from the stock solution on the day of use.[4]
 - If aqueous buffers are required, dilute the organic stock solution into the aqueous buffer immediately before use. Do not store aqueous solutions for more than one day, as the compound's stability is significantly reduced due to hydrolysis.[11]

Methodology for In-House Stability Assessment

For GxP-compliant laboratories or long-term studies, it is crucial to perform an in-house stability assessment. This protocol provides a framework for such a study, aligning with ICH Q1 guidelines.[8]



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Workflow for a comprehensive stability assessment of **Regorafenib-d3**.

Protocol 1: Stability-Indicating Analysis via HPLC-MS/MS

Objective: To quantify the parent **Regorafenib-d3** and separate it from potential degradation products.

- Chromatography System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution: Develop a gradient that provides good separation between Regorafenib and its known impurities/degradants (e.g., M-2 and M-5 metabolites).[1]
- Mass Spectrometry:
 - Use electrospray ionization (ESI) in positive mode.
 - Set up Multiple Reaction Monitoring (MRM) transitions for **Regorafenib-d3** (parent ion -> product ion) and any potential degradants.
- Procedure:
 - At each stability time point, retrieve a sample vial.
 - Allow the sample to equilibrate to room temperature.
 - Dilute to a known concentration within the calibrated range of the instrument.
 - Inject and analyze.

- Calculation: Calculate the purity of **Regorafenib-d3** by comparing its peak area to the total area of all detected peaks (parent + degradants).

- $\text{Purity (\%)} = (\text{Area_Parent} / (\text{Area_Parent} + \sum \text{Area_Degradants})) * 100$

Protocol 2: Isotopic Integrity Verification via HRMS

Objective: To confirm the isotopic enrichment and detect any potential H/D exchange.[8]

- Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Sample Preparation: Prepare a solution of the stability sample in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Analysis:
 - Infuse the sample directly or use a short chromatographic run.
 - Acquire a high-resolution full scan mass spectrum centered on the m/z of the $[M+H]^+$ ion for **Regorafenib-d3**.
- Data Evaluation:
 - Examine the isotopic distribution of the molecular ion cluster.
 - Confirm that the most abundant peak corresponds to the fully deuterated molecule.
 - Look for any increase in the intensity of the M-1, M-2, or M-3 peaks relative to the T=0 sample, which would indicate back-exchange of deuterium for protium.

Conclusion

The reliability of **Regorafenib-d3** as an internal standard is directly dependent on its chemical and isotopic stability. Optimal long-term stability is achieved by storing the compound as a solid at -20°C or below, protected from moisture and light. Solutions should be prepared fresh whenever possible, and aqueous solutions should not be stored. For laboratories requiring the highest level of data integrity, implementing a formal stability assessment program using the methodologies outlined in this guide will provide empirical evidence of the compound's stability

under specific laboratory conditions, ensuring the continued accuracy and validity of quantitative analytical data.

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